molecular formula C10H10BrN5O3 B4916859 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide

2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide

Cat. No.: B4916859
M. Wt: 328.12 g/mol
InChI Key: UPVYVKKWVCMTDP-UHFFFAOYSA-M
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Description

2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide is a chemical compound that features a triazolium ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide typically involves the following steps:

    Formation of the Triazolium Ring: The triazolium ring can be synthesized by reacting an appropriate amine with a nitrile under acidic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the triazolium intermediate.

    Bromide Addition: The final step involves the addition of bromide to form the bromide salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazolium ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the triazolium ring or nitrophenyl group.

    Reduction: The major product is typically the corresponding amine derivative.

    Substitution: Substituted derivatives of the nitrophenyl group are common products.

Scientific Research Applications

2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or protein binding.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide involves its interaction with molecular targets such as enzymes or receptors. The triazolium ring and nitrophenyl group can participate in binding interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide
  • 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide

Uniqueness

2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N5O3.BrH/c11-13-6-12-14(7-13)5-10(16)8-1-3-9(4-2-8)15(17)18;/h1-4,6-7H,5,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVYVKKWVCMTDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=[N+](C=N2)N)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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